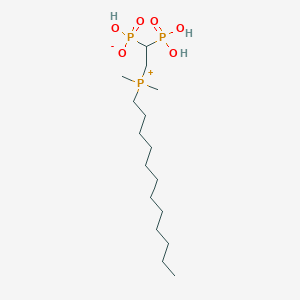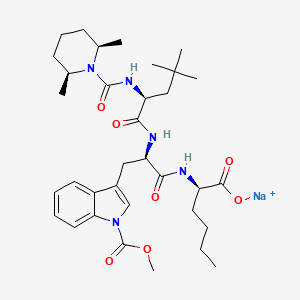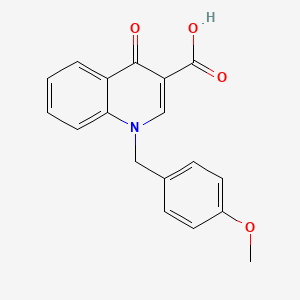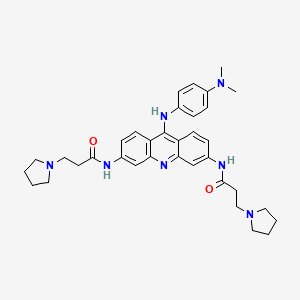
aphs
描述
它主要以其使细菌对氨基糖苷类抗生素产生抗性的能力而闻名,它通过使这些抗生素上的羟基磷酸化而使其失活 。了解细菌抗药性机制和开发克服抗药性的策略,这种化合物至关重要。
准备方法
合成路线和反应条件: APHS 的合成涉及使用核苷酸三磷酸作为磷酸供体。 反应通常需要存在核苷酸三磷酸共底物和氨基糖苷底物上的羟基亲核试剂 。反应条件通常包括 pH 范围为 7.0 至 8.0 的缓冲水溶液,反应通常在室温下进行。
工业生产方法: this compound 的工业生产涉及使用基因工程菌株(如大肠杆菌或枯草芽孢杆菌)的发酵过程。这些细菌在受控条件下在大型生物反应器中培养,以大量生产 this compound。 然后使用色谱技术纯化酶 .
化学反应分析
反应类型: APHS 主要进行磷酸化反应。 它将核苷酸三磷酸的 γ-磷酸基团转移到氨基糖苷类抗生素上的羟基 .
常见试剂和条件:
试剂: 核苷酸三磷酸(例如 ATP、GTP)、氨基糖苷类抗生素(例如卡那霉素、庆大霉素)。
条件: pH 范围为 7.0 至 8.0 的水性缓冲溶液,室温。
科学研究应用
APHS 在科学研究中具有广泛的应用:
化学: 用作研究磷酸化机制和酶动力学的模型酶。
生物学: 有助于理解细菌抗药性机制和开发新的抗生素。
作用机制
APHS 通过将磷酸基团从核苷酸三磷酸转移到氨基糖苷类抗生素上的羟基来发挥作用。这种磷酸化使抗生素失活,阻止它们与细菌核糖体上的靶位结合。 This compound 的分子靶标是氨基糖苷类抗生素上的羟基,涉及的途径是磷酸化途径 .
类似化合物:
氨基糖苷 N-乙酰基转移酶 (AAC): 这些酶通过乙酰化氨基糖苷类抗生素上的氨基来赋予抗性。
氨基糖苷 O-腺苷转移酶 (ANT): 这些酶通过腺苷化氨基糖苷类抗生素上的羟基来赋予抗性.
This compound 的独特性: this compound 在磷酸化氨基糖苷类抗生素上的羟基方面具有独特性,这是一种与 AAC 和 ANT 的乙酰化和腺苷化机制不同的机制。 这种独特的机制使 this compound 成为开发抑制剂以对抗抗生素耐药性的关键目标 .
相似化合物的比较
Aminoglycoside N-acetyltransferases (AACs): These enzymes confer resistance by acetylating the amino groups on aminoglycoside antibiotics.
Aminoglycoside O-adenyltransferases (ANTs): These enzymes confer resistance by adenylating the hydroxyl groups on aminoglycoside antibiotics.
Uniqueness of APHS: this compound is unique in its ability to phosphorylate hydroxyl groups on aminoglycoside antibiotics, a mechanism distinct from the acetylation and adenylation mechanisms of AACs and ANTs. This unique mechanism makes this compound a critical target for developing inhibitors to combat antibiotic resistance .
属性
IUPAC Name |
(2-hept-2-ynylsulfanylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2S/c1-3-4-5-6-9-12-18-15-11-8-7-10-14(15)17-13(2)16/h7-8,10-11H,3-5,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMBHQRROXQUJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CCSC1=CC=CC=C1OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175069 | |
| Record name | APHS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209125-28-0 | |
| Record name | APHS | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209125280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | APHS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-HEPTYNYLTHIO)-PHENOL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNC4EUY582 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid](/img/structure/B1667482.png)

![[1-hydroxy-2-[3-(3-phenylphenyl)phenoxy]-1-phosphonoethyl]phosphonic acid](/img/structure/B1667485.png)










